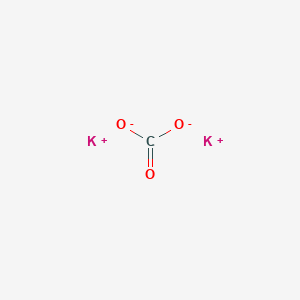

Potassium carbonate

Cat. No. B104465

Key on ui cas rn:

584-08-7

M. Wt: 138.205 g/mol

InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US03987034

Procedure details

A suspension of 0.80g of 1,5-di(trichloroacetyl)-1,3,5,7-tetraazabicyclo[3.3.1.]nonane in 5ml. of liquid dinitrogen tetroxide was stirred in a closed container for 20 hours. The reaction mixture was poured into ice water and the solution was neutralized with potassium carbonate to give a solid precipitate which when recrystallized from nitromethane melted at 234°-235°; yield, 0.41 g. (43%) of 1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine. Upon further treatment of the above precipitate with 4 ml. of 99% nitric acid at room temperature with stirring for 12 minutes, followed by quenching in 250 ml. ice and neutralization with potassium carbonate to a pH of about 8, a yield of 89% of 1,5-di(trichloroacetyl)-3,7-dinitrooctahydrotetrazocine was obtained. The melting point of the product when recrystalized from hot nitromethane was 275°-278° C. and the NMR peak was delta 6.05 (in acetone -d6). The calculated elemental analysis is 19.34% carbon, 1.62% hydrogen and 16.91% nitrogen. The analysis of the product showed 19.22% carbon, 1.56% hydrogen and 16.82% nitrogen.

[Compound]

Name

1,5-di(trichloroacetyl)

Quantity

0.8 g

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

CCCCCCCCC.[N+:10]([O-:15])([N+:12]([O-])=O)=[O:11].[C:16](=[O:19])([O-:18])[O-:17].[K+:20].[K+].[Cl:22][C:23]([Cl:45])([Cl:44])[C:24]([N:26]1[CH2:33][CH:32]([N:34]=[O:35])[CH2:31][CH:30]([C:36](=[O:41])[C:37]([Cl:40])([Cl:39])[Cl:38])[NH:29]N(N=O)[NH:27]1)=[O:25].[N+]([O-])(O)=[O:47]>>[C:16](=[O:17])([O-:19])[O-:18].[K+:20].[K+:20].[Cl:22][C:23]([Cl:45])([Cl:44])[C:24]([N:26]1[CH2:33][CH:32]([N+:34]([O-:47])=[O:35])[CH2:31][CH:30]([C:36](=[O:41])[C:37]([Cl:40])([Cl:39])[Cl:38])[NH:29][N:12]([N+:10]([O-:15])=[O:11])[NH:27]1)=[O:25] |f:2.3.4,7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

1,5-di(trichloroacetyl)

|

|

Quantity

|

0.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([N+](=O)[O-])[O-]

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Six

|

Name

|

1,5-di(trichloroacetyl)-3,7-dinitrosooctahydrotetrazocine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)N1NN(NC(CC(C1)N=O)C(C(Cl)(Cl)Cl)=O)N=O)(Cl)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a solid precipitate which when

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from nitromethane melted at 234°-235°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by quenching in 250 ml

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C(=O)N1NN(NC(CC(C1)[N+](=O)[O-])C(C(Cl)(Cl)Cl)=O)[N+](=O)[O-])(Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |